molecular formula C13H13N5 B13802301 7-(Benzylamino)-3-methylpyrazolo(4,3-d)pyrimidine CAS No. 73376-45-1

7-(Benzylamino)-3-methylpyrazolo(4,3-d)pyrimidine

Cat. No.: B13802301
CAS No.: 73376-45-1
M. Wt: 239.28 g/mol
InChI Key: CHNKRFXXARCZRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Benzylamino)-3-methylpyrazolo(4,3-d)pyrimidine is a synthetic pyrazolopyrimidine derivative characterized by a benzylamino group at the 7-position and a methyl group at the 3-position of the pyrazolo[4,3-d]pyrimidine core (Fig. 2b, ). This compound has been extensively studied for its role as a cytokinin antagonist, inhibiting plant hormone signaling pathways that regulate cell division and differentiation . Its structural features, particularly the benzylamino substituent, confer distinct biological activities compared to analogs with different alkyl or aryl groups at the 7-position.

Properties

CAS No.

73376-45-1

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

IUPAC Name

N-benzyl-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine

InChI

InChI=1S/C13H13N5/c1-9-11-12(18-17-9)13(16-8-15-11)14-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,17,18)(H,14,15,16)

InChI Key

CHNKRFXXARCZRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C(=NC=N2)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins with 3-methyl-4-nitropyrazole-5-carboxylic acid or its esters, which can be prepared by condensation of 2,5-pentanedione with hydrazine hydrate, followed by oxidation and nitration steps.
  • Alternatively, aminopyrazole derivatives such as 5-amino-3-methylpyrazole or benzyl-substituted aminopyrazoles serve as key precursors.

Intramolecular Ring Closure Route (Patent Method)

This method is notable for its high overall yield (~20% or higher) and scalability:

  • Esterification : 3-methyl-4-nitropyrazole-5-carboxylic acid is esterified to ethyl 3-methyl-4-nitropyrazole-5-carboxylate using alcoholic hydrogen chloride solution at room temperature.

  • Conversion to Carboxamide : The ester is converted to the 5-carboxamide analogue by reaction with ammonium hydroxide.

  • Catalytic Reduction and Formylation : The nitro group is reduced catalytically (hydrogen, palladium on carbon), and simultaneously or sequentially formylated using formic acid, ethanol, and water to produce 4-formylamino-3-methylpyrazole-5-carboxamide .

  • Intramolecular Ring Closure : Heating the formylamino compound in refluxing dimethylformamide with catalytic sodium methoxide induces intramolecular cyclization to yield 7-hydroxy-3-methylpyrazolo[4,3-d]pyrimidine with about 80% yield.

  • Chlorination : The 7-hydroxy group is converted to the 7-chloro analogue by reaction with phosphorus oxychloride in the presence of N,N-diethylaniline.

  • Nucleophilic Substitution : The 7-chloro compound undergoes nucleophilic substitution with benzylamine to give the target 7-(benzylamino)-3-methylpyrazolo[4,3-d]pyrimidine .

Step Reagents/Conditions Yield (%) Notes
Esterification Alcoholic HCl, room temp - Minimizes alkylation side reactions
Carboxamide formation Ammonium hydroxide - -
Catalytic reduction/formylation H2, Pd/C; formic acid/ethanol/water - Can be simultaneous or separate steps
Ring closure DMF, NaOMe, reflux ~80 Intramolecular mechanism
Chlorination POCl3, N,N-diethylaniline - Converts 7-OH to 7-Cl
Nucleophilic substitution Benzylamine, suitable base - Produces final compound

Multi-step Route via Chlorinated Intermediates (Literature Method)

This approach involves:

  • Formation of dihydroxy-pyrazolopyrimidine : Reaction of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions to give a dihydroxy intermediate.

  • Chlorination : Treatment with phosphorus oxychloride yields 5,7-dichloro-3-methylpyrazolo[1,5-a]pyrimidine derivatives.

  • Selective substitution : The chlorine at the 7-position is selectively substituted by morpholine or benzylamine derivatives under mild conditions (room temperature, potassium carbonate base), yielding key intermediates.

  • Coupling reactions : Buchwald–Hartwig amination or Suzuki coupling reactions are used to introduce various substituents at the 7-position, including benzylamino groups.

  • Deprotection and final modifications : If protecting groups are used (e.g., benzyloxy), these are removed by hydrogenolysis to yield the final compounds.

Step Reagents/Conditions Yield (%) Notes
Dihydroxy intermediate 5-amino-3-methylpyrazole + diethyl malonate, NaOEt 89 Base-catalyzed condensation
Chlorination POCl3 61 Introduces chlorines at 5 and 7 positions
Nucleophilic substitution Morpholine or benzylamine, K2CO3, RT 92-94 Selective substitution at 7-position
Buchwald–Hartwig coupling Pd catalyst, ligands, amines 54-77 For various amine substituents
Suzuki coupling Pd catalyst, boronic acids or esters 55-83 For aryl substituents
Deprotection H2, Pd/C, room temp 66 Removes benzyloxy groups

Comparative Analysis of Preparation Methods

Feature Intramolecular Ring Closure Route (Patent) Multi-step Chlorination & Coupling Route (Literature)
Starting materials 3-methyl-4-nitropyrazole-5-carboxylic acid 5-amino-3-methylpyrazole, diethyl malonate
Key intermediate 7-hydroxy-3-methylpyrazolo[4,3-d]pyrimidine 5,7-dichloro-3-methylpyrazolo[1,5-a]pyrimidine
Cyclization method Intramolecular ring closure in DMF/NaOMe Multi-step chlorination and substitution
Substitution at 7-position Nucleophilic substitution of 7-chloro with benzylamine Buchwald–Hartwig or Suzuki coupling with benzylamine or derivatives
Overall yield ~20% or higher Variable, often 50-90% per step
Scalability High Moderate to high
Purity and ease of purification High, minimal chromatographic steps Requires chromatographic purification

Research Findings and Notes

  • The intramolecular ring closure route offers a more straightforward and higher-yielding synthesis with fewer purification steps, making it suitable for scale-up and industrial applications.
  • The multi-step chlorination and coupling approach provides flexibility to introduce diverse substituents at the 7-position, including benzylamino groups, via palladium-catalyzed cross-coupling reactions.
  • Selectivity in substitution reactions is influenced by the reactivity of the chlorine atoms on the heterocyclic core, with the 7-position chlorine being more reactive and selectively substituted under mild conditions.
  • Catalytic hydrogenation and formylation steps are critical in the patent method to prepare the formylamino intermediate, which undergoes efficient cyclization.
  • Protecting groups such as benzyloxy can be used and later removed by hydrogenolysis to facilitate multi-step syntheses involving sensitive intermediates.

Chemical Reactions Analysis

1H-pyrazolo[4,3-d]pyrimidin-7-amine,3-methyl-n-(phenylmethyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Cytokinin Antagonism
Research has shown that derivatives of pyrazolo(4,3-d)pyrimidines, including 7-(benzylamino)-3-methylpyrazolo(4,3-d)pyrimidine, act as potent antagonists of cytokinins. Cytokinins are plant hormones that play critical roles in cell division and growth. The compound's ability to inhibit cytokinin activity suggests potential applications in agricultural biotechnology for controlling plant growth and development .

Structure-Activity Relationship Studies
Studies have utilized structure-based molecular modeling to understand the binding affinities of various pyrazolo(4,3-d)pyrimidine derivatives to adenosine receptors (ARs). The presence of the benzylamino group at the 7-position enhances affinity towards specific AR subtypes, indicating that modifications at this position can significantly impact biological activity .

Cancer Treatment

Anticancer Activity
Recent investigations have highlighted the anticancer properties of pyrazolo(4,3-d)pyrimidine derivatives. For instance, compounds similar to 7-(benzylamino)-3-methylpyrazolo(4,3-d)pyrimidine have been shown to inhibit tubulin polymerization and exhibit cytotoxic effects on various cancer cell lines. These findings suggest that such compounds could serve as microtubule-targeting agents in cancer therapy .

Case Study: Inhibition of HER2 and EGFR
A notable case study demonstrated that certain derivatives exhibited dual inhibition activity against HER2 and EGFR pathways in breast cancer cells. The compound's structural modifications were critical for enhancing its potency against these targets. For example, a derivative showed an IC50 value of 1.24 µM against MCF-7 cells, showcasing its potential as a lead compound for further development .

Synthesis and Derivative Development

Synthetic Pathways
The synthesis of 7-(benzylamino)-3-methylpyrazolo(4,3-d)pyrimidine involves several steps that enhance yield and purity compared to previous methods. The synthetic route typically includes the esterification of 3-methyl-4-nitropyrazole-5-carboxylic acid followed by a series of transformations leading to the desired product. This improved method allows for scaling up production for research and potential therapeutic use .

Summary Table: Applications and Findings

Application AreaKey FindingsReferences
Cytokinin AntagonismPotent inhibition of cytokinin activity; potential agricultural applications
Cancer TreatmentAnticancer activity against various cell lines; microtubule targeting agents
Structural ModificationsEnhanced binding affinity to adenosine receptors with specific modifications

Mechanism of Action

The mechanism of action of 1H-pyrazolo[4,3-d]pyrimidin-7-amine,3-methyl-n-(phenylmethyl)- involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, this compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . The pathways involved include the inhibition of CDK2/cyclin A2, which is crucial for cell cycle regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 7-Position

The biological activity of pyrazolo[4,3-d]pyrimidines is highly dependent on the substituent at the 7-position. Below is a comparative analysis of key analogs:

Table 1: Comparison of 7-Substituted 3-Methylpyrazolo[4,3-d]pyrimidines
Compound Name Substituent at 7-Position Key Biological Activity Potency/Effectiveness Source/Study
7-(Benzylamino)-3-methylpyrazolo[4,3-d]pyrimidine Benzylamino Cytokinin antagonism High (IC₅₀: ~1 µM in tobacco cells) Gregorini & Laloue, 1980
7-(Pentylamino)-3-methylpyrazolo[4,3-d]pyrimidine Pentylamino Cytokinin antagonism Moderate (IC₅₀: ~10 µM) Skoog et al., 1973
7-(2-Hydroxyethylamino)-3-methylpyrazolo[4,3-d]pyrimidine 2-Hydroxyethylamino Cytokinin antagonism Moderate WARF, 2025
7-(n-Butylamino)-3-methylpyrazolo[4,3-d]pyrimidine n-Butylamino Cytokinin antagonism Low WARF, 2025

Key Findings :

  • The benzylamino group confers higher cytokinin antagonistic activity compared to linear alkyl chains (e.g., pentylamino or n-butylamino) due to enhanced aromatic interactions with target receptors .
  • Hydrophobic substituents (e.g., pentylamino) show reduced potency compared to benzylamino, likely due to weaker binding affinity .

Comparison with Pyrazolopyrimidine Isomers

Structural isomerism significantly impacts biological activity. For example:

  • Pyrazolo[1,5-a]pyrimidines (e.g., compounds in ) exhibit antimicrobial activity when substituted with benzenesulfonyl or chlorophenylazo groups. However, their [1,5-a] isomer configuration results in different electronic and steric properties compared to the [4,3-d] isomer, limiting direct biological comparability .
  • Pyrazolo[3,4-d]pyrimidines (e.g., anti-inflammatory derivatives in ) demonstrate divergent applications due to variations in substitution patterns and core structure.

Functional Group Modifications

  • Sulfonyl and Azo Groups: Pyrazolo[1,5-a]pyrimidines with benzenesulfonyl or chlorophenylazo substituents (e.g., compound 13a-d in ) exhibit broad-spectrum antimicrobial activity but are structurally distinct from 7-(benzylamino)-3-methylpyrazolo[4,3-d]pyrimidine.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 7-(Benzylamino)-3-methylpyrazolo(4,3-d)pyrimidine?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting pyrazolo[4,3-d]pyrimidine precursors with benzylamine derivatives under nitrogen atmosphere in anhydrous dichloromethane (DCM) with BBr₃ as a catalyst. Post-reaction, the product is purified via recrystallization (e.g., cyclohexane/ethyl acetate) or preparative TLC .
  • Validation : Confirm purity using melting point analysis and elemental composition via C/H/N analysis. ¹H NMR in DMSO-d₆ can verify benzylamino group integration (δ ~4.5 ppm for –CH₂– and δ ~7.3 ppm for aromatic protons) .

Q. How to optimize reaction conditions for introducing the benzylamino group?

  • Methodology : Use controlled temperature (0–5°C) during benzylamine addition to avoid side reactions. Employ inert gas (N₂/Ar) to prevent oxidation. Solvent choice (e.g., DCM or acetonitrile) affects reaction kinetics; polar aprotic solvents enhance nucleophilicity .
  • Yield Improvement : Monitor reaction progress via TLC. Optimize stoichiometry (e.g., 1.2–1.5 eq. benzylamine) and use catalysts like BBr₃ for regioselective substitution .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Case Study : Discrepancies in ¹H NMR signals (e.g., unexpected splitting or integration) may arise from tautomerism or solvent interactions. Use deuterated solvents (DMSO-d₆ or CDCl₃) and variable-temperature NMR to identify dynamic processes .
  • Advanced Techniques : Combine 2D NMR (COSY, HSQC) to assign overlapping aromatic protons. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What strategies enhance bioactivity via structural modifications of the benzylamino group?

  • Methodology : Introduce electron-withdrawing substituents (e.g., –F, –CF₃) on the benzyl ring to improve target binding. For example, fluorinated analogs (e.g., 4-fluorobenzyl) show enhanced kinase inhibition due to increased lipophilicity and π-stacking interactions .
  • Biological Testing : Screen modified derivatives against kinase panels (e.g., EGFR, VEGFR) using enzymatic assays. Compare IC₅₀ values to establish structure-activity relationships (SAR) .

Q. How to design experiments for assessing metabolic stability in vitro?

  • Protocol : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use NADPH cofactor to simulate Phase I metabolism. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) .
  • Data Interpretation : Compare results with positive controls (e.g., verapamil). Poor stability may necessitate prodrug strategies or formulation adjustments .

Data Analysis and Experimental Design

Q. How to address low yields in multi-step synthesis?

  • Troubleshooting : Identify rate-limiting steps via intermediate isolation (e.g., after chlorination or hydrazinolysis). Optimize purification (e.g., gradient column chromatography) for polar intermediates. Use protecting groups (e.g., Boc) for sensitive functionalities .
  • Case Example : In pyrazolo-pyrimidine synthesis, yields dropped at the cyclization step due to moisture sensitivity. Solution: Use anhydrous solvents and molecular sieves .

Q. What computational tools predict binding modes with biological targets?

  • Approach : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., PDE5 or kinases). Validate with molecular dynamics simulations (GROMACS) to assess binding stability .
  • Limitations : Address false positives by correlating docking scores with experimental IC₅₀ values .

Contradictions in Literature

Q. Why do similar synthetic routes yield divergent products?

  • Root Cause : Subtle differences in reaction conditions (e.g., solvent polarity, temperature gradients) can favor alternate pathways. For example, DMF may promote cyclization, while THF favors linear intermediates .
  • Resolution : Replicate published procedures precisely, including inert atmosphere and reagent purity. Use in situ monitoring (FTIR or Raman) to detect intermediate species .

Tables for Key Data

Synthetic Step Optimal Conditions Yield Reference
Benzylamine substitutionBBr₃ (1M), DCM, 0°C, N₂ atmosphere66–73%
CyclizationAcetonitrile reflux, 12 hr58%
Fluorinated analog synthesisKF, DMF, 80°C, 6 hr42%
Analytical Technique Application Key Observations
¹H NMR (DMSO-d₆)Benzylamino group confirmationδ 4.5 (CH₂), δ 7.3 (aromatic protons)
HRMSMolecular ion validation[M+H]⁺ m/z calculated vs. observed
LC-MS/MSMetabolic stability assessmentt₁/₂ > 60 min (favorable stability)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.